molecular formula C18H20N6O3S2 B12033005 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476482-73-2

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12033005
CAS No.: 476482-73-2
M. Wt: 432.5 g/mol
InChI Key: NEFLQCQYUUBRJM-UHFFFAOYSA-N
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Description

The compound 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. It features a purine core, which is a common structure in many biologically active molecules, and a benzothiazole moiety, known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an appropriate halide under basic conditions.

    Attachment to the Purine Core: The benzothiazole derivative is then linked to the purine core through a sulfanyl-ethyl bridge. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Introduction of the Hydroxyethyl and Methylamino Groups: These groups are introduced via nucleophilic substitution reactions, typically using hydroxyethylamine and methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The hydroxyethyl and methylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Nucleophiles: Hydroxyethylamine, methylamine.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The purine core can mimic natural nucleotides, potentially interfering with DNA and RNA synthesis. These interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound

Properties

CAS No.

476482-73-2

Molecular Formula

C18H20N6O3S2

Molecular Weight

432.5 g/mol

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[2-hydroxyethyl(methyl)amino]-3-methylpurine-2,6-dione

InChI

InChI=1S/C18H20N6O3S2/c1-22(7-9-25)16-20-14-13(15(26)21-17(27)23(14)2)24(16)8-10-28-18-19-11-5-3-4-6-12(11)29-18/h3-6,25H,7-10H2,1-2H3,(H,21,26,27)

InChI Key

NEFLQCQYUUBRJM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CCO)CCSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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